Cas no 2763939-07-5 ((9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate)
![(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2763939-07-5x500.png)
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2763939-07-5
- (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate
- EN300-37389116
-
- インチ: 1S/C26H24FNO3/c27-19-11-9-18(10-12-19)15-26(30)13-14-28(17-26)25(29)31-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,30H,13-17H2
- InChIKey: OOKZMOAZQRNGHB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)O
計算された属性
- せいみつぶんしりょう: 417.17402179g/mol
- どういたいしつりょう: 417.17402179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37389116-0.05g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 0.05g |
$1056.0 | 2025-03-18 | |
Enamine | EN300-37389116-1.0g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-18 | |
Enamine | EN300-37389116-10.0g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 10.0g |
$5405.0 | 2025-03-18 | |
Enamine | EN300-37389116-0.25g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 0.25g |
$1156.0 | 2025-03-18 | |
Enamine | EN300-37389116-2.5g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 2.5g |
$2464.0 | 2025-03-18 | |
Enamine | EN300-37389116-0.1g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 0.1g |
$1106.0 | 2025-03-18 | |
Enamine | EN300-37389116-5.0g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 5.0g |
$3645.0 | 2025-03-18 | |
Enamine | EN300-37389116-0.5g |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |
2763939-07-5 | 95.0% | 0.5g |
$1207.0 | 2025-03-18 |
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylateに関する追加情報
Overview of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5)
(9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorene moiety, a fluorinated benzene ring, and a pyrrolidine ring with a hydroxyl group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The fluorene moiety in the compound is a tricyclic aromatic hydrocarbon that imparts rigidity and stability to the molecule. This characteristic is crucial for maintaining the compound's integrity during synthesis and formulation processes. The fluorinated benzene ring introduces additional chemical and biological properties, such as enhanced lipophilicity and altered electronic effects, which can influence the compound's pharmacokinetic and pharmacodynamic profiles. The pyrrolidine ring with a hydroxyl group adds further complexity, providing sites for potential interactions with biological targets and enhancing the compound's solubility and bioavailability.
Recent studies have highlighted the potential of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those resistant to conventional chemotherapy. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
In addition to its anti-cancer properties, (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that the compound can effectively reduce inflammation by modulating key inflammatory mediators such as cytokines and chemokines. This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. One common approach involves the coupling of a fluorene derivative with a protected pyrrolidine intermediate, followed by deprotection and functionalization steps to introduce the hydroxyl group and other substituents. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to optimize the synthesis process and improve scalability.
Clinical trials are currently underway to evaluate the safety and efficacy of (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different disease indications.
In conclusion, (9H-fluoren-9-yl)methyl 3-[(4-fluorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2763939-07-5) represents a promising molecule with diverse therapeutic applications. Its unique structural features and favorable biological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential, paving the way for potential breakthroughs in the treatment of various diseases.
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